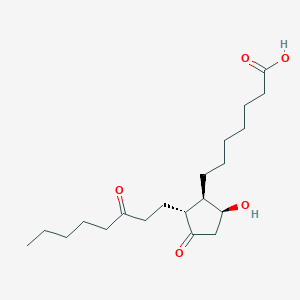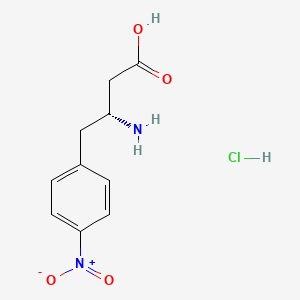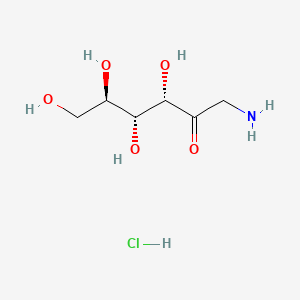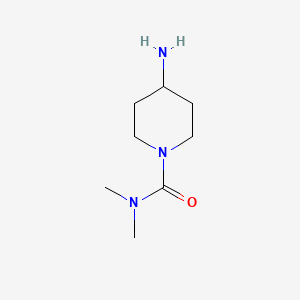![molecular formula C16H15Cl2NO3 B582007 (2R)-2-Amino-3-(4-[(2,6-dichlorophenyl)methoxy]phenyl)propanoic acid CAS No. 877932-39-3](/img/structure/B582007.png)
(2R)-2-Amino-3-(4-[(2,6-dichlorophenyl)methoxy]phenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2R)-2-Amino-3-(4-[(2,6-dichlorophenyl)methoxy]phenyl)propanoic acid” is a chemical compound with the molecular formula C16H15Cl2NO3 . It has a molecular weight of 340.2 .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C16H15Cl2NO3. It contains carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) atoms. The exact arrangement of these atoms in the molecule would require more specific information or a detailed structural analysis .Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented. As with any organic compound, its reactivity would depend on the functional groups present in the molecule. The presence of an amino group (-NH2) and a carboxylic acid group (-COOH) suggests that it could participate in a variety of reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 340.2 . Other physical and chemical properties such as boiling point, density, and solubility would require additional experimental data .Applications De Recherche Scientifique
Chemical Synthesis and Metabolism
The asymmetric synthesis of (2R)-2-Amino-3-(4-[(2,6-dichlorophenyl)methoxy]phenyl)propanoic acid and its diastereoisomers, as well as the determination of their absolute configurations, are crucial in studying polymorphically controlled metabolic processes. Such chemical synthesis and stereochemical determination facilitate understanding of metabolism at a molecular level (Shetty & Nelson, 1988).
Antimicrobial Agent Synthesis
This compound is used in the synthesis of various chemical structures that exhibit antimicrobial properties. For instance, its use in the synthesis of formazans and other derivatives demonstrates its role in developing compounds with potential antimicrobial activities (Sah, Bidawat, Seth, & Gharu, 2014).
Functional Modification of Polymers
It plays a role in the functional modification of polymers, such as in the case of polyvinyl alcohol/acrylic acid hydrogels. The modification with various amines, including this compound, enhances the thermal stability and biological activity of these polymers, making them suitable for medical applications (Aly & El-Mohdy, 2015).
Synthesis of New Molecular Structures
Its incorporation in the synthesis of new molecular structures, such as 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, is noteworthy for developing compounds with varied biological activities. These synthesized compounds are then evaluated for their potential as antimicrobial agents (Patel & Shaikh, 2011).
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with amyloidogenic peptide sequences, inhibiting the formation of amyloid fibrils .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through hydrogen bonding and other intermolecular forces .
Result of Action
It can be inferred from related compounds that it may inhibit the formation of amyloid fibrils, potentially preventing the progression of diseases associated with amyloid aggregation .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R)-2-amino-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c17-13-2-1-3-14(18)12(13)9-22-11-6-4-10(5-7-11)8-15(19)16(20)21/h1-7,15H,8-9,19H2,(H,20,21)/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZFICPDLOOUKO-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)CC(C(=O)O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C[C@H](C(=O)O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester](/img/structure/B581938.png)




